molecular formula C10H10BrN3O2 B13923098 Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13923098
M. Wt: 284.11 g/mol
InChI Key: VSXUKTVDGZJMLY-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as an amino group, a bromine atom, and a methyl ester group. The presence of these functional groups makes this compound an interesting subject for research in various fields, including medicinal chemistry and material science.

Chemical Reactions Analysis

Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and preventing cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10BrN3O2/c1-5-8(12)7(11)4-14-9(5)6(3-13-14)10(15)16-2/h3-4H,12H2,1-2H3

InChI Key

VSXUKTVDGZJMLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN2C1=C(C=N2)C(=O)OC)Br)N

Origin of Product

United States

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